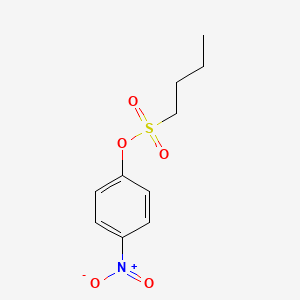![molecular formula C9H10N2O4 B14606804 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol is an organic compound with a complex structure that includes a nitrophenol group, a hydroxy group, and a methylcarbonimidoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by the introduction of the methylcarbonimidoyl group through a series of reactions involving intermediates such as imines and hydroxylamines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters.
科学研究应用
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2-nitrophenol: Similar in structure but lacks the methylcarbonimidoyl group.
4-methylphenol: Similar in structure but lacks the nitro and methylcarbonimidoyl groups.
Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group but lacks the nitro and methylcarbonimidoyl groups.
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol is unique due to the presence of both the nitro and methylcarbonimidoyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(6(2)10-13)9(12)8(4-5)11(14)15/h3-4,12-13H,1-2H3/b10-6+ |
InChI 键 |
ZOQJXAOAPZXTQF-UXBLZVDNSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C(=N/O)/C |
规范 SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


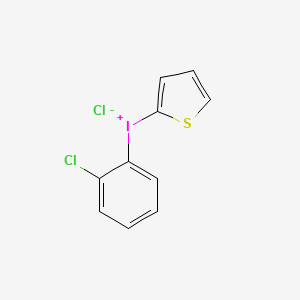

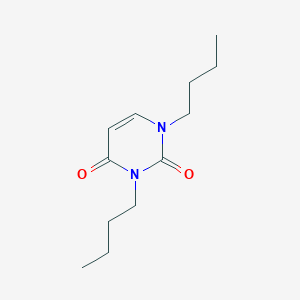
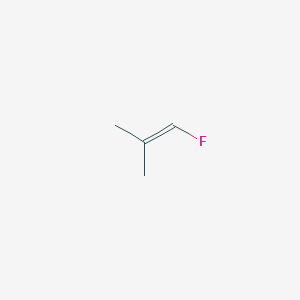

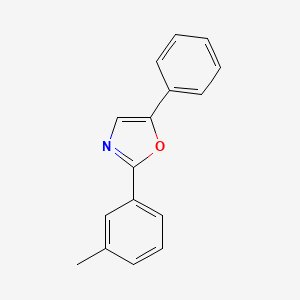
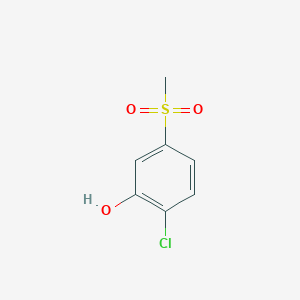
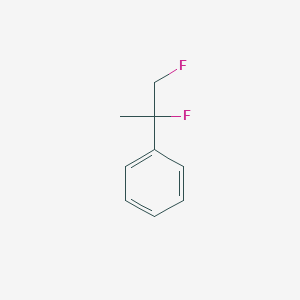
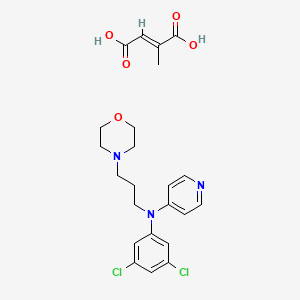
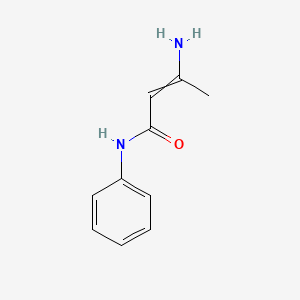
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
